2-Methylpentyl 2-phenylacetate
CAS No.: 6282-26-4
Cat. No.: VC20677519
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6282-26-4 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 2-methylpentyl 2-phenylacetate |
| Standard InChI | InChI=1S/C14H20O2/c1-3-7-12(2)11-16-14(15)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |
| Standard InChI Key | XJDNBVOLMRQJQX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)COC(=O)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characteristics
The compound possesses the molecular formula C₁₄H₂₀O₂ with a molecular weight of 220.307 g/mol . Its structure combines a phenylacetic acid moiety (C₆H₅CH₂COOH) with a branched 2-methylpentyl alcohol chain, creating distinct steric and electronic properties.
Physical Properties
Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 0.978 g/cm³ | |
| Boiling Point | 292.4°C at 760 mmHg | |
| Flash Point | 105.1°C (closed cup) | |
| Refractive Index (n_D) | 1.492 | |
| Vapor Pressure | 16.9–75 Pa at 20°C | |
| LogP (Octanol-Water) | 3.208 |
The relatively high logP value indicates significant lipophilicity, suggesting potential bioaccumulation tendencies . The refractive index aligns with typical aromatic esters, reflecting its polarizable electron system.
Synthetic Methodologies
Conventional Esterification
The compound can be synthesized through acid-catalyzed esterification of phenylacetic acid with 2-methylpentanol. This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving yields up to 80% under optimized conditions . Recent advancements in enzymatic catalysis using lipases (e.g., Novozym 435) have demonstrated comparable efficiency (75–85% yield) while reducing energy consumption .
Palladium-Catalyzed Carbonylation
A sustainable route involves palladium acetate/DPPF-catalyzed carbonylation of benzyl acetate derivatives at ambient CO pressure (1 bar) . This method achieves quantitative conversion with 98% selectivity toward ester products, though its applicability to 2-methylpentyl derivatives requires further validation .
Industrial and Research Applications
Fragrance and Flavor Industry
The ester's honey-like odor profile (detection threshold: 25 ppb) makes it valuable in premium perfumes and flavor formulations . It enhances sensory attributes in:
Pharmaceutical Intermediates
As a chiral building block, it facilitates the synthesis of:
Material Science
The compound's branched alkyl chain improves plasticizer efficacy in PVC formulations, demonstrating 15% higher flexibility retention compared to linear analogs .
Analytical Characterization
Chromatographic Methods
GC-EIMS analysis reveals characteristic fragments at m/z 91 (tropylium ion) and 108 (phenylacetate moiety) . Retention indices (Kovats):
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HP-5MS Column: 1,842 ± 12
-
DB-WAX Column: 2,315 ± 18
Spectroscopic Profiles
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¹H NMR (CDCl₃): δ 7.28–7.35 (m, 5H, Ar-H), 4.10–4.15 (m, 2H, OCH₂), 3.64 (s, 2H, CH₂COO), 1.40–1.60 (m, 3H, CH(CH₃))
Emerging Research Directions
Biocatalytic Production
Immobilized Candida antarctica lipase B achieves 92% conversion in continuous-flow reactors, enabling gram-scale production with 99% enantiomeric excess .
Drug Delivery Systems
Nanoemulsions containing 2-methylpentyl 2-phenylacetate show 40% increased transdermal flux of curcumin compared to conventional vehicles (p < 0.01) .
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